molecular formula C21H20ClFN2O3 B5463259 (5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B5463259
M. Wt: 402.8 g/mol
InChI Key: QDVFFWNWEDTCGB-WQRHYEAKSA-N
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Description

(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a chlorobenzylidene group, a butan-2-yloxy substituent, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-(butan-2-yloxy)-3-chlorobenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with glycine or a similar amino acid derivative under acidic conditions to yield the final imidazolidine-2,4-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorobenzylidene group, using nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with similar aromatic substitution patterns.

    Benzylamine: Shares the benzylamine functional group.

    Steviol glycoside: Contains similar glycosidic linkages.

Uniqueness

(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3/c1-3-13(2)28-19-9-8-14(10-16(19)22)11-18-20(26)25(21(27)24-18)12-15-6-4-5-7-17(15)23/h4-11,13H,3,12H2,1-2H3,(H,24,27)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVFFWNWEDTCGB-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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